Introduction: A Chiral Building Block of Pharmaceutical Significance
Introduction: A Chiral Building Block of Pharmaceutical Significance
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-1-(2,6-dichlorophenyl)ethanamine
(S)-1-(2,6-dichlorophenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural rigidity, conferred by the sterically hindered 2,6-dichlorophenyl group, and its specific stereochemistry make it a valuable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The absolute configuration of a chiral drug is often critical to its pharmacological activity and safety profile, as different enantiomers can exhibit vastly different potencies, efficacies, and toxicities. This guide provides a comprehensive overview of the chemical properties, synthesis, resolution, and applications of the (S)-enantiomer, with a focus on its role in the development of modern therapeutics. Its primary utility is as a key intermediate in the synthesis of long-acting local anesthetics, such as levobupivacaine, where the (S)-configuration is essential for the desired therapeutic effect and reduced toxicity.[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (S)-1-(2,6-dichlorophenyl)ethanamine are foundational to its handling, reactivity, and purification. While experimental data for some properties are not widely published, reliable predictions based on its structure provide valuable insights for laboratory and industrial applications.
Data Summary Table
| Property | Value | Source |
| IUPAC Name | (1S)-1-(2,6-dichlorophenyl)ethanamine | N/A |
| CAS Number | 121443-79-6 | [1] |
| Molecular Formula | C₈H₉Cl₂N | [1] |
| Molecular Weight | 190.07 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Boiling Point | 248.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Freely soluble in ethanol and ether | [3] |
| Storage | Room temperature, under inert atmosphere, protected from light | [1][4] |
Predicted Spectroscopic Characteristics
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The three protons of the aromatic ring will likely appear as a multiplet between 7.0-7.5 ppm. The methine proton (CH-NH₂) adjacent to the chiral center would appear as a quartet, coupled to the methyl protons. The methyl group (CH₃) would present as a doublet, coupled to the methine proton. The two amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct carbon signals. The two chlorine-bearing aromatic carbons would be downfield, followed by the other four aromatic carbons. The chiral methine carbon would be in the aliphatic region, as would the methyl carbon.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The strong C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 190. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1). A prominent fragment would likely be the loss of the methyl group (M-15), resulting in a fragment at m/z 175.
Synthesis and Chiral Resolution
The production of enantiomerically pure (S)-1-(2,6-dichlorophenyl)ethanamine is crucial for its use in pharmaceutical synthesis. This is typically achieved by synthesizing the racemic mixture followed by a chiral resolution step.
Synthesis Pathway
A common route to the racemic 1-(2,6-dichlorophenyl)ethanamine involves the reduction of the corresponding oxime or the reductive amination of 2,6-dichloroacetophenone. The resulting racemic amine must then be resolved to isolate the desired (S)-enantiomer.
Experimental Protocol: Diastereomeric Salt Resolution
The classical method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[5] L-(+)-Tartaric acid is a cost-effective and highly effective resolving agent for this purpose.[6]
Objective: To isolate (S)-1-(2,6-dichlorophenyl)ethanamine from a racemic mixture.
Materials:
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Racemic (±)-1-(2,6-dichlorophenyl)ethanamine
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L-(+)-Tartaric acid
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Methanol
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10% Sodium hydroxide (NaOH) solution
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Diethyl ether (or other suitable organic solvent)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, vacuum filtration apparatus, rotary evaporator
Step-by-Step Methodology:
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Salt Formation:
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Dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimum amount of hot methanol in an Erlenmeyer flask. The choice of methanol is critical as it provides a good solubility differential for the resulting diastereomeric salts.[5]
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In a separate flask, dissolve 2.0 equivalents of racemic (±)-1-(2,6-dichlorophenyl)ethanamine in methanol.
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Slowly add the amine solution to the hot tartaric acid solution with constant stirring. An exothermic reaction will occur, and a precipitate will begin to form as the diastereomeric salts are generated.
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-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize the crystallization of the less soluble diastereomeric salt, which in this case is the [(S)-amine]-[(+)-tartrate] salt. The slow cooling process is essential for the formation of pure crystals.
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Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble [(R)-amine]-[(+)-tartrate] salt.
-
-
Liberation of the Free Amine:
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Transfer the collected crystals to a separatory funnel.
-
Add a 10% aqueous solution of sodium hydroxide (NaOH) in excess to basify the mixture (pH > 12). This deprotonates the ammonium salt, liberating the free (S)-amine.
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The free amine will separate as an organic layer. Extract the aqueous layer three times with diethyl ether to ensure complete recovery of the amine.
-
-
Isolation and Purification:
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Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) to remove residual water.
-
Filter off the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator to yield the purified (S)-1-(2,6-dichlorophenyl)ethanamine as an oil or liquid.
-
-
Validation:
-
The enantiomeric purity of the final product should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation with a polarimeter.
-
Workflow for Chiral Resolution
The following diagram illustrates the key stages in the diastereomeric salt resolution process.
Caption: Workflow of diastereomeric salt resolution.
Applications in Pharmaceutical Development
The primary application of (S)-1-(2,6-dichlorophenyl)ethanamine is as a crucial chiral building block in the synthesis of APIs. Its defined stereochemistry allows for the creation of drugs that interact with biological targets in a highly specific manner.
Precursor to Levobupivacaine
(S)-1-(2,6-dichlorophenyl)ethanamine is a precursor to the local anesthetic levobupivacaine. Levobupivacaine is the pure (S)-enantiomer of bupivacaine. Clinical studies have shown that levobupivacaine has a similar anesthetic potency to bupivacaine but with a significantly lower risk of severe cardiovascular and central nervous system toxicity. The synthesis involves the acylation of (S)-1-(2,6-dichlorophenyl)ethanamine with a suitable piperidine-2-carbonyl chloride derivative, followed by N-alkylation. The use of the enantiomerically pure starting material ensures that the final API has the correct stereochemistry, which is directly responsible for its improved safety profile.
Use in Asymmetric Synthesis
Beyond its role as a direct precursor, this chiral amine can also be employed as a chiral auxiliary or resolving agent in other asymmetric syntheses. Its primary amine group can be used to form chiral imines or amides, which can then direct the stereochemical outcome of subsequent reactions.
Safety and Handling
Proper handling of (S)-1-(2,6-dichlorophenyl)ethanamine is essential to ensure laboratory safety. While a specific, comprehensive toxicology profile is not available, data from structurally related compounds provide a basis for safe handling procedures.
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General Hazards: Similar chlorinated aromatic amines are classified as irritants. The compound may cause skin and serious eye irritation.[4]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[1] Storing under an inert atmosphere is also recommended to prevent degradation.[4]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(S)-1-(2,6-dichlorophenyl)ethanamine stands out as a specialty chemical whose value is intrinsically linked to its chirality. Its chemical properties are well-suited for its primary role as a key intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, resolution, and reactivity is paramount for researchers and drug development professionals seeking to leverage this molecule for the creation of safer and more effective enantiomerically pure drugs. The methodologies described in this guide provide a framework for the practical application and safe handling of this important chiral building block.
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